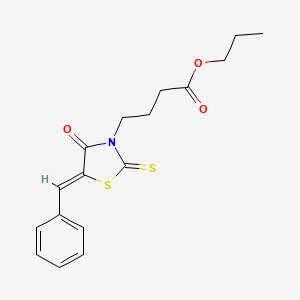

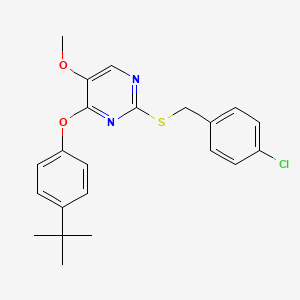

(Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate belongs to a class of organic compounds known as thiazolidines, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This particular compound is a derivative of thiazolidine with a benzylidene group attached, which may contribute to its pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported in the literature. For instance, [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives have been prepared as potential antifungal agents . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity. In the case of aldose reductase inhibitors, molecular docking simulations have identified key interactions between the thiazolidine derivatives and the enzyme's binding site, involving amino acids such as His110, Trp111, Tyr48, and Leu300 . These interactions are essential for the high-affinity binding and inhibition of the enzyme.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For example, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines have been shown to react with nitrile oxides to produce a range of compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines . The interconversion routes of these reactions and the structures of the synthesized compounds are supported by microanalytical and spectral data.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the 4-oxo-2-thioxo group is indicative of potential pharmacological activities, as seen with the aldose reductase inhibitor epalrestat . The potency of these compounds as enzyme inhibitors is often reflected in their submicromolar IC50 values, indicating a strong ability to inhibit the target enzyme at low concentrations. Additionally, the cytotoxic activity of these compounds has been evaluated, showing low antiproliferative effects on the HepG2 cell line .

Mecanismo De Acción

Target of Action

Similar compounds have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to changes that enable them to function as fluorescent probes for bioimaging and aldose reductase inhibitors .

Biochemical Pathways

Similar compounds have been shown to have antibacterial, antifungal, and anticancer activity, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been successfully used as fluorescent dyes of fixed cells of mammalian origin .

Action Environment

It’s worth noting that similar compounds have demonstrated high thermal stability above 240 °c .

Propiedades

IUPAC Name |

propyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-2-11-21-15(19)9-6-10-18-16(20)14(23-17(18)22)12-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3/b14-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHTGVGSXRNJL-OWBHPGMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)

![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)

![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)